molecular formula C5H5ClF3N3 B14836888 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

Cat. No.: B14836888
M. Wt: 199.56 g/mol
InChI Key: TXYXACUGEJWBQN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a trifluoroethyl group attached to a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the triazole ring or the chloromethyl group can yield different products with altered properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(azidomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.

Scientific Research Applications

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
  • 5-(Iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
  • 5-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which offers distinct reactivity and potential for further functionalization. The trifluoroethyl group also imparts unique physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.56 g/mol

IUPAC Name

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)triazole

InChI

InChI=1S/C5H5ClF3N3/c6-1-4-2-10-11-12(4)3-5(7,8)9/h2H,1,3H2

InChI Key

TXYXACUGEJWBQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=N1)CC(F)(F)F)CCl

Origin of Product

United States

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